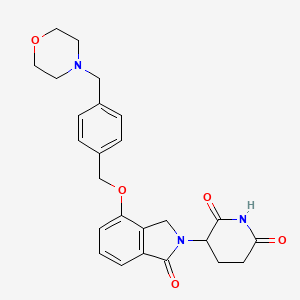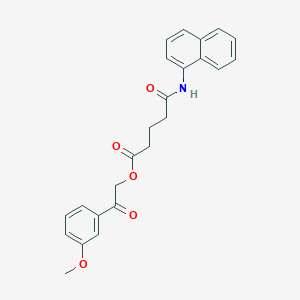
LSKL, Inhibitor of Thrombospondin TSP-1 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, is a tetrapeptide derived from the latency-associated peptide of transforming growth factor-beta (TGF-β). It acts as a competitive antagonist of TGF-β1 by inhibiting the binding of thrombospondin-1 (TSP-1) to the latency-associated peptide, thereby preventing the activation of TGF-β1. This compound has shown potential in alleviating renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LSKL, Inhibitor of Thrombospondin TSP-1 acetate, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Deprotection Reagents: TFA
Cleavage Reagents: TFA, scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT)
Major Products Formed
The major product formed is the tetrapeptide this compound, with a molecular weight of 458.6 g/mol .
Aplicaciones Científicas De Investigación
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in modulating TGF-β1 activity and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating fibrosis-related conditions, such as renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mecanismo De Acción
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, exerts its effects by competitively inhibiting the binding of thrombospondin-1 to the latency-associated peptide of TGF-β1. This inhibition prevents the activation of TGF-β1, thereby reducing its fibrotic effects. The compound can cross the blood-brain barrier, making it effective in treating central nervous system-related fibrotic conditions .
Comparación Con Compuestos Similares
Similar Compounds
- H-LSKL-NH2 acetate salt
- L-leucyl-L-seryl-L-lysyl-L-leucinamide acetate salt
- TSP-1 inhibitor peptide LSKL acetate salt
- H-Leu-Ser-Lys-Leu-NH2 acetate salt
Uniqueness
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, is unique due to its specific inhibition of TSP-1-mediated activation of TGF-β1. This specificity makes it a valuable tool in studying and potentially treating fibrosis-related conditions .
Propiedades
Fórmula molecular |
C21H42N6O5 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
6-amino-N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]hexanamide |
InChI |
InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30) |
Clave InChI |
YOKXDNNIFSAXBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)

![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)


![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)
![2-(3-methoxypropyl)-N-[4-(3-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466262.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12466270.png)



![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
